An In-depth Technical Guide to Benzyl Benzofuran-2-ylcarbamate and a Closely Related Analogue
An In-depth Technical Guide to Benzyl Benzofuran-2-ylcarbamate and a Closely Related Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the molecular weight and physical properties of Benzyl benzofuran-2-ylcarbamate. An extensive search of scientific literature and chemical databases revealed a significant lack of available data for this specific compound. This suggests that Benzyl benzofuran-2-ylcarbamate is not a commonly synthesized or commercially available molecule.
However, a structurally related and well-characterized compound, N-benzyl-1-benzofuran-2-carboxamide , is frequently documented. This guide will first delineate the structural differences between the requested carbamate and the available carboxamide. Subsequently, it will provide a comprehensive technical overview of N-benzyl-1-benzofuran-2-carboxamide, covering its molecular weight, physicochemical properties, synthesis, and characterization, to serve as a valuable resource for researchers working with related molecular scaffolds.
Clarification of Chemical Structures: Carbamate vs. Carboxamide
It is crucial to distinguish between the requested "Benzyl benzofuran-2-ylcarbamate" and the documented "N-benzyl-1-benzofuran-2-carboxamide" as they are distinct isomers with different chemical connectivities and, consequently, different properties.
-
Benzyl benzofuran-2-ylcarbamate : In this molecule, a carbamate functional group (-NH-C(=O)-O-) connects the benzofuran and benzyl moieties. Specifically, the benzofuran-2-yl group is attached to the nitrogen atom, and the benzyl group is attached to the oxygen atom.
-
N-benzyl-1-benzofuran-2-carboxamide : This compound features a carboxamide functional group (-C(=O)-N-). Here, the benzofuran-2-yl group is attached to the carbonyl carbon, and the benzyl group is attached to the nitrogen atom.
The different arrangements of the atoms result in distinct electronic and steric environments, which would be reflected in their physical and biological properties.
Technical Profile of N-benzyl-1-benzofuran-2-carboxamide
Given the absence of data for Benzyl benzofuran-2-ylcarbamate, the remainder of this guide will focus on its close analogue, N-benzyl-1-benzofuran-2-carboxamide.
Molecular Structure and Weight
The chemical structure of N-benzyl-1-benzofuran-2-carboxamide is depicted below.
Caption: Molecular Structure of N-benzyl-1-benzofuran-2-carboxamide
Based on its molecular formula, C₁₆H₁₃NO₂, the molecular weight is calculated to be 251.28 g/mol [1].
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 251.28 g/mol | PubChem[1] |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[1] |
| XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 251.094629 g/mol | PubChem[1] |
| Topological Polar Surface Area | 42.2 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
| CAS Number | 21315-63-9 | PubChem[1] |
These properties are computationally derived and should be used as estimates pending experimental verification.
Synthesis and Experimental Protocols
N-benzyl-1-benzofuran-2-carboxamide can be synthesized through the amidation of benzofuran-2-carboxylic acid or its activated derivatives with benzylamine. The benzofuran scaffold itself is a key structural motif in many biologically active compounds and pharmaceuticals, and various methods for its synthesis have been developed.
General Synthesis Pathway
A common and straightforward method for the synthesis of N-benzyl-1-benzofuran-2-carboxamide involves the coupling of benzofuran-2-carboxylic acid with benzylamine using a peptide coupling agent.
Caption: General Synthesis Scheme for N-benzyl-1-benzofuran-2-carboxamide
Exemplary Experimental Protocol
The following protocol is a generalized procedure based on standard amidation reactions. Researchers should optimize conditions for their specific setup.
-
Reactant Preparation : In a clean, dry round-bottom flask, dissolve benzofuran-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Activation : To the solution, add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition : Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-1-benzofuran-2-carboxamide.
Characterization
The identity and purity of the synthesized N-benzyl-1-benzofuran-2-carboxamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the benzofuran and benzyl moieties.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₆H₁₃NO₂.
-
Infrared (IR) Spectroscopy : IR spectroscopy will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.
-
Melting Point : The melting point of the purified solid can be determined as an indicator of purity.
Safety and Handling
As with any chemical compound, N-benzyl-1-benzofuran-2-carboxamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for this compound or structurally similar compounds.
Conclusion
While information on Benzyl benzofuran-2-ylcarbamate is not available, this guide provides a comprehensive technical overview of the closely related and well-documented compound, N-benzyl-1-benzofuran-2-carboxamide. The provided information on its molecular weight, physicochemical properties, synthesis, and characterization serves as a valuable starting point for researchers and drug development professionals interested in this class of molecules. It is anticipated that the benzofuran-2-carboxamide scaffold will continue to be an area of active research due to its presence in numerous biologically active compounds.
References
-
PubChem. N-benzyl-1-benzofuran-2-carboxamide. National Center for Biotechnology Information. [Link][1]
